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Compound of Interest

Compound Name: 4-(trans-4-Ethylcyclohexyl)phenol

Cat. No.: B1353535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

a-(trans-4-Ethylcyclohexyl)phenol. Due to the limited availability of published spectra for this

specific compound, this document presents a detailed analysis based on established

spectroscopic principles and data from structurally analogous compounds, namely 4-

cyclohexylphenol and 4-ethylphenol. The information herein is intended to serve as a valuable

resource for the identification, characterization, and quality control of a-(trans-4-

Ethylcyclohexyl)phenol in research and development settings.

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for a-(trans-4-

Ethylcyclohexyl)phenol and its structural analogs. The predicted values are derived from the

analysis of the individual structural components and a comparison with the experimental data

of the related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Comparative
Data (ppm)

~7.10 Doublet 2H
Aromatic Protons

(ortho to -OH)

4-

Cyclohexylpheno

l: ~7.1 ppm; 4-

Ethylphenol:

~7.05 ppm[1][2]

~6.80 Doublet 2H
Aromatic Protons

(meta to -OH)

4-

Cyclohexylpheno

l: ~6.8 ppm; 4-

Ethylphenol:

~6.75 ppm[1][2]

~4.85 Singlet (broad) 1H

Phenolic

Hydroxyl Proton

(-OH)

4-Ethylphenol:

~4.85 ppm[1]

~2.45 Triplet of triplets 1H
Cyclohexyl

Proton (C1-H)

4-

Cyclohexylpheno

l: ~2.4 ppm

~1.80 Multiplet 4H
Cyclohexyl

Protons (axial)

~1.40 Multiplet 4H

Cyclohexyl

Protons

(equatorial)

~1.20 Multiplet 1H
Cyclohexyl

Proton (C4-H)

0.90 Quartet 2H
Ethyl Protons (-

CH₂)

4-Ethylphenol:

~2.59 ppm[1]

0.85 Triplet 3H
Ethyl Protons (-

CH₃)

4-Ethylphenol:

~1.20 ppm[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol
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Chemical Shift (δ, ppm) Assignment Comparative Data (ppm)

~154.0 Aromatic Carbon (C-OH)

4-Cyclohexylphenol: ~153.5

ppm; 4-Ethylphenol: ~153.05

ppm[1]

~142.0
Aromatic Carbon (C-

Cyclohexyl)

4-Cyclohexylphenol: ~141.5

ppm

~128.0
Aromatic Carbons (CH, ortho

to -OH)

4-Cyclohexylphenol: ~127.5

ppm; 4-Ethylphenol: ~128.98

ppm[1]

~116.0
Aromatic Carbons (CH, meta

to -OH)

4-Cyclohexylphenol: ~115.5

ppm; 4-Ethylphenol: ~115.39

ppm[1]

~44.0 Cyclohexyl Carbon (C1)
4-Cyclohexylphenol: ~43.5

ppm

~35.0 Cyclohexyl Carbons (C2, C6)

~33.0 Cyclohexyl Carbon (C4)

~30.0 Cyclohexyl Carbons (C3, C5)

~29.0 Ethyl Carbon (-CH₂) 4-Ethylphenol: ~27.98 ppm[1]

~12.0 Ethyl Carbon (-CH₃) 4-Ethylphenol: ~15.78 ppm[1]

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for a-(trans-4-Ethylcyclohexyl)phenol
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Wavenumber
(cm⁻¹)

Intensity Assignment
Comparative Data
(cm⁻¹)

~3600-3200 Strong, Broad
O-H Stretch

(Phenolic)

4-Cyclohexylphenol:

Broad absorption in

this region[3]

~3050-3000 Medium
C-H Stretch

(Aromatic)

~2950-2850 Strong
C-H Stretch (Aliphatic

- Cyclohexyl & Ethyl)

4-Cyclohexylphenol:

Strong absorptions in

this region[3]

~1610 & ~1500 Medium-Strong
C=C Stretch

(Aromatic Ring)

4-Cyclohexylphenol:

Bands around 1610

and 1500 cm⁻¹[3]

~1230 Strong
C-O Stretch

(Phenolic)

4-Cyclohexylphenol:

Strong band around

1230 cm⁻¹[3]

~830 Strong
C-H Bend (Para-

substituted Aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for a-(trans-4-Ethylcyclohexyl)phenol

m/z Proposed Fragment Notes

204 [M]⁺ Molecular Ion

175 [M - C₂H₅]⁺ Loss of the ethyl group

107 [C₇H₇O]⁺
Benzylic cleavage, formation of

hydroxytropylium ion

94 [C₆H₅OH]⁺
Cleavage of the cyclohexyl

group
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a-

(trans-4-Ethylcyclohexyl)phenol. These protocols are based on standard laboratory procedures

and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of a-(trans-4-Ethylcyclohexyl)phenol in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be

based on the solubility of the compound and the desired resolution of the phenolic proton

signal.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-

noise ratio.

The chemical shifts should be referenced to the residual solvent peak or an internal

standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5

seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

The chemical shifts should be referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation:

Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization method. Electron Ionization (EI) is a common technique for this type of

molecule.

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass

Spectrometer (GC-MS) or a direct-infusion system.

Data Acquisition:

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected

molecular ion (e.g., m/z 50-300).

Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in

structural elucidation.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical compound like a-(trans-4-Ethylcyclohexyl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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